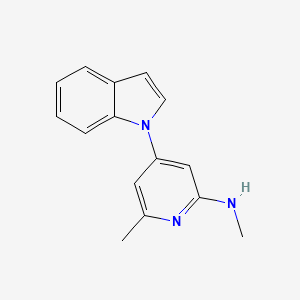
4-(1-Indolyl)-6-methyl-2-methylaminopyridine
Cat. No. B8595254
M. Wt: 237.30 g/mol
InChI Key: PCKOPHHXDAEUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05654298
Procedure details


A mixture of 4-(1-indolinyl)-6-methyl-2-(methylamino)pyridine (0.45 g, 1.88 mM), 30% w/w palladium on charcoal (0.045 g) and diphenyl ether (10 ml) was heated under reflux for 45 minutes. The mixture was cooled. Diethyl ether (50 ml) was added and the catalyst removed by filtration through diatomaceous earth. The filter cake was washed with diethyl ether (50 ml). The filtrate and washings were concentrated under reduced pressure. The yellow solid obtained was further purified by flash chromatography (Merck 9385 silica, 100 g) eluting with diethyl ether to give 4-(1-indolyl)-6-methyl-2-methylaminopyridine as a solid (0.42 g, 90% yield), m.p. 156°-158° C.; NMR (CDCl3): 2.45(3H,s,CH3), 2.9-3.0(3H,d,NHCH3), 4.75-4.85(1H,br, NH), 6.3(1H,s, pyridine-3H), 6.6-6.7(2H, complex, pyridine-5H and indole-3H), 7.15-7.4(3H, complex, indole-2H and aromatic), 7.65-7.75(2H, complex, aromatic).
Name
4-(1-indolinyl)-6-methyl-2-(methylamino)pyridine
Quantity
0.45 g
Type
reactant
Reaction Step One




Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH3:18])[CH:11]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C1(OC2C=CC=CC=2)C=CC=CC=1>[Pd].C(OCC)C>[N:1]1([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH3:18])[CH:11]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
|
Inputs


Step One
|
Name
|
4-(1-indolinyl)-6-methyl-2-(methylamino)pyridine
|
|
Quantity
|
0.45 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCC2=CC=CC=C12)C1=CC(=NC(=C1)C)NC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.045 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 45 minutes
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst removed by filtration through diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with diethyl ether (50 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate and washings were concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow solid obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was further purified by flash chromatography (Merck 9385 silica, 100 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=CC2=CC=CC=C12)C1=CC(=NC(=C1)C)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.42 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
